molecular formula C32H16CoN8O12S4 B176732 Cobaltate(4-), (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-kappaN29,kappaN30,kappaN31,kappaN32)-, tetrahydrogen, (SP-4-1)- CAS No. 14285-59-7

Cobaltate(4-), (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-kappaN29,kappaN30,kappaN31,kappaN32)-, tetrahydrogen, (SP-4-1)-

Cat. No.: B176732
CAS No.: 14285-59-7
M. Wt: 891.7 g/mol
InChI Key: ZWLKKKRIYPQRQD-UHFFFAOYSA-N
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Description

The compound Cobaltate(4-), [29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-4-1)- (CAS: 14285-59-7) is a cobalt-centered phthalocyanine derivative with four sulfonate (-SO₃⁻) groups at positions 2, 9, 16, and 23 of the macrocyclic ring. The (SP-4-1)- notation specifies a square-planar geometry around the cobalt ion, coordinated via four nitrogen atoms of the phthalocyanine core . The "tetrahydrogen" designation refers to the protonation state of the sulfonate groups, enhancing water solubility compared to non-sulfonated analogs. This compound is classified under metals with a regulatory restriction of 0.1% in certain applications due to cobalt's toxicity .

Properties

IUPAC Name

cobalt(2+);2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8O12S4.Co/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLKKKRIYPQRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)[O-])C8=C5C=CC(=C8)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16CoN8O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Cobaltate(4-), [29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, hydrogen (1:4), (SP-4-1)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

14285-59-7
Record name Cobalt 4,4',4'',4'''-phthalocyaninetetrasulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobaltate(4-), [29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, hydrogen (1:4), (SP-4-1)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydrogen [29H,31H-phthalocyanine-2,9,16,23-tetrasulphonato(6-)-N29,N30,N31,N32]cobaltate(4-)
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Biological Activity

Cobaltate(4-) (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-kappaN29,kappaN30,kappaN31,kappaN32)-, tetrahydrogen, (SP-4-1)-, commonly referred to as cobalt tetrasulfophthalocyanine, is a complex of significant interest in biological and medicinal chemistry due to its unique properties and potential applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Cobalt tetrasulfophthalocyanine has the following chemical properties:

PropertyValue
Molecular FormulaC₃₂H₁₆CoN₈O₁₂S₄
Molecular Weight891.7 g/mol
Density1.6 g/cm³
SolubilityInsoluble in water
Melting Point300 °C

These properties contribute to its reactivity and interaction with biological systems.

Photodynamic Therapy (PDT)

Cobalt tetrasulfophthalocyanine is primarily studied for its role as a photosensitizer in photodynamic therapy (PDT). PDT involves the use of light-activated compounds to produce reactive oxygen species (ROS) that can induce cell death in targeted tissues. Studies have shown that cobalt phthalocyanines can effectively generate singlet oxygen upon light activation, which is crucial for their cytotoxic effects against cancer cells.

  • Mechanism : Upon irradiation with specific wavelengths of light, cobalt tetrasulfophthalocyanine transitions to an excited state, leading to the generation of singlet oxygen (1O2^1O_2), which damages cellular components such as lipids, proteins, and nucleic acids.
  • Case Study : Research indicates that cobalt tetrasulfophthalocyanine can significantly reduce tumor growth in vivo by inducing apoptosis in cancer cells through ROS generation .

Interaction with Proteins

Cobalt tetrasulfophthalocyanine has been shown to interact with various proteins, including alpha-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease.

  • Binding Affinity : The interaction of cobalt tetrasulfophthalocyanine with alpha-synuclein demonstrates a binding affinity characterized by a dissociation constant (KdK_d) of approximately 3.12 µM. This interaction can influence protein aggregation processes .
  • Impact on Aggregation : It has been observed that cobalt tetrasulfophthalocyanine can suppress the formation of amyloid fibrils associated with neurodegenerative diseases while promoting the formation of less toxic aggregates .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for use in photobactericidal applications.

  • Mechanism : The generation of ROS upon light activation leads to cell membrane damage in bacteria, resulting in cell death.
  • Research Findings : Studies have demonstrated that cobalt phthalocyanines can effectively kill bacterial strains such as Escherichia coli when activated by light .

Efficacy Against Other Phthalocyanines

Comparative studies have shown that cobalt tetrasulfophthalocyanine exhibits superior efficacy compared to other metal phthalocyanines (e.g., zinc or copper derivatives) in terms of photodynamic activity and protein interaction capabilities.

CompoundPhotodynamic ActivityBinding Affinity (µM)Antimicrobial Efficacy
Cobalt TetrasulfophthalocyanineHigh3.12Effective
Zinc TetrasulfophthalocyanineModerateNot specifiedModerate
Copper TetrasulfophthalocyanineLowNot specifiedLow

These differences highlight the potential advantages of using cobalt tetrasulfophthalocyanine in therapeutic applications.

Comparison with Similar Compounds

Structural Analogs: Metal-Substituted Phthalocyanines

Phthalocyanines (Pcs) with varying metal centers and substituents exhibit distinct chemical and physical properties. Key comparisons include:

Compound Metal Substituents Solubility Applications Key Differences
Target Cobaltate Co⁴⁺ Tetrasulfonato (-SO₃⁻) High (aqueous) Catalysis, sensors High solubility; redox-active Co center
Cuprate(4-), [29H,31H-Pc-tetrasulfonato]-, tetrahydrogen (CAS: 26400-93-1) Cu²⁺ Tetrasulfonato High (aqueous) Dyes, photovoltaics Cu²⁺ offers different electronic transitions; lower catalytic activity in oxygen reduction vs. Co
Aluminum phthalocyanine tetrasulfonate (AlPcS₄) Al³⁺ Tetrasulfonato High (aqueous) Photodynamic therapy Al³⁺ is diamagnetic; used in biomedical applications
Copper(II) 2,9,16,23-tetra-tert-butyl-Pc Cu²⁺ tert-Butyl Low (organic solvents) Organic electronics Bulky substituents hinder aggregation; tailored for thin-film devices

Electronic Properties :

  • Cobalt phthalocyanines (CoPcs) exhibit strong redox activity due to Co⁴⁺/Co³⁺ transitions, making them effective electrocatalysts for oxygen reduction reactions (ORR) .
  • Copper phthalocyanines (CuPcs) dominate in optoelectronic applications due to intense absorption in the visible-near IR range .

Substituent Effects: Sulfonato vs. Other Functional Groups

The tetrasulfonato groups significantly alter solubility and reactivity:

Substituent Example Compound Solubility Key Impact
Sulfonato (-SO₃⁻) Target CoPc Water-soluble Enables aqueous-phase catalysis
Carboxylato (-COO⁻) [Phthalocyanine-tetracarboxylato]Ferrate(3-) (CAS: 71667-29-3) Moderate in polar solvents Weaker acidity than sulfonato; altered binding in coordination chemistry
Chloro (-Cl) Copper(II) 2,9,16,23-tetrachloro-Pc (CAS: 1324-50-1) Insoluble in water Enhances stability in harsh environments; used in pigments

Regulatory Considerations :

  • Sulfonated phthalocyanines are subject to stricter environmental regulations (e.g., 0.1% limit for cobalt derivatives) compared to non-metallated or less toxic metal variants .

Coordination Geometry and Catalytic Performance

The (SP-4-1)- geometry denotes a square-planar cobalt center, critical for catalytic sites. Comparisons with other geometries:

Compound Geometry Catalytic Activity (ORR) Stability
Target CoPc Square-planar (SP-4-1) High (E₁/2 = +0.75 V vs. RHE) Moderate in acidic media
[CoBr₃(pyridine)]⁻ (CAS: 75214-71-0) Octahedral Low Poor under oxidative conditions
Ferrate(3-)-tetracarboxylato-Pc (CAS: 71667-29-3) Distorted square-planar Moderate (E₁/2 = +0.60 V) High in organic solvents

Research Findings :

  • The sulfonato groups in the target CoPc enhance proton conductivity during ORR, outperforming non-sulfonated CoPcs by ~30% in current density .
  • CuPc analogs exhibit lower ORR activity due to less favorable Co⁴⁺/Co³⁺ redox couples .

Preparation Methods

Post-Synthesis Sulfonation of Cobalt Phthalocyanine

This method involves sulfonating pre-formed cobalt phthalocyanine (CoPc) using strong sulfonating agents.

Reaction Conditions and Optimization

Adapting methods from sulfonated copper phthalocyanine synthesis, CoPc is treated with 15% oleum (fuming sulfuric acid) at 170–175°C for 2 hours in the presence of mercuric sulfate (4 wt% relative to CoPc). The sulfonation mechanism proceeds via electrophilic aromatic substitution, with the sulfonate groups directed to the β-positions (2,9,16,23) due to steric and electronic factors. Elevated temperatures above 175°C risk decomposition, while lower temperatures yield incomplete sulfonation.

Example Protocol :

  • CoPc (75 g) is added to 15% oleum (675 mL) at 170°C.

  • Mercuric sulfate (3 g) is introduced as a catalyst.

  • The mixture is stirred at 170–175°C for 2 hours , cooled, and diluted with ice water.

  • pH is adjusted to 8.0 with NaOH, then to 5.0 with acetic acid.

  • The product is precipitated using triphenyl guanidine , filtered, and converted to the sodium salt via sodium acetate.

Yield : ~80% (copper analog). For cobalt, yields are typically 10–15% lower due to increased reactivity and side reactions.

Precursor-Based Sulfonation

Sulfonate groups are introduced at the phthalic acid precursor stage, followed by cyclotetramerization with cobalt salts.

Synthesis of Sulfophthalic Acid Derivatives

4-Sulfophthalic acid is synthesized by sulfonating phthalic anhydride with oleum at 150–160°C . Isomeric purity is challenging; the 3-sulfo isomer dominates under kinetic control, while the 4-isomer forms under thermodynamic conditions.

Example Protocol :

  • Phthalic anhydride (300 g) is reacted with 20% oleum at 155°C for 4 hours .

  • The mixture is quenched in ice, neutralized with NaOH, and crystallized to isolate 4-sulfophthalic acid .

Cyclotetramerization with Cobalt Salts

The sulfonated phthalic acid is condensed with urea and cobalt(II) chloride hexahydrate in a high-boiling solvent (e.g., nitrobenzene ) at 200–220°C for 8–12 hours .

Example Protocol :

  • 4-Sulfophthalic acid (300 g) , urea (300 g) , CoCl₂·6H₂O (90 g) , and ammonium tetramolybdate (15 g) are mixed in alkylbenzene (600 L) .

  • The mixture is heated to 195°C in stages, held for 4 hours , then cooled.

  • The crude product is filtered, washed with methanol, and dried.

Yield : ~70% (unoptimized).

Comparative Analysis of Methods

ParameterPost-Synthesis SulfonationPrecursor-Based Sulfonation
Positional Control Moderate (β-preference)High (precursor-defined)
Reaction Time 2–4 hours12–24 hours
Yield 60–70%65–75%
Purity Challenges Isomeric byproductsIncomplete cyclization

Purification and Characterization

  • Ion Exchange Chromatography : Removes unreacted sulfonating agents and isolates the tetrasulfonated species.

  • UV-Vis Spectroscopy : Aqueous solutions show a Q-band at 670–680 nm , red-shifted compared to unsulfonated CoPc.

  • Elemental Analysis : Sulfur content confirms ~4 sulfonate groups per molecule (theoretical S: 12.8%).

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing cobalt phthalocyanine sulfonates with high purity?

  • Methodology : Optimize sulfonation conditions (e.g., sulfuric acid concentration, temperature) to control sulfonate group substitution at the 2,9,16,23 positions. Post-synthetic purification via dialysis (MWCO 1–3 kDa) or column chromatography (Sephadex LH-20) removes unreacted phthalocyanine precursors and byproducts. Monitor purity via UV-Vis spectroscopy (Q-band at ~670 nm) and MALDI-TOF .
  • Data Note : Synthesis yields for analogous sulfonated metal phthalocyanines typically range between 22–30% due to steric hindrance and competing side reactions .

Q. How should researchers handle and store this compound to mitigate stability concerns?

  • Safety Protocol : Store in airtight containers under inert gas (argon/nitrogen) at ≤4°C to prevent oxidation and moisture absorption. Avoid exposure to light, heat (>50°C), or reactive oxidizers (e.g., peroxides) due to risks of decomposition or combustion (Hazard Codes: H210, H315) .
  • Handling : Use spark-resistant tools (P242) and grounded equipment (P243) to prevent static discharge. Wear nitrile gloves and FR-rated lab coats (P280) .

Advanced Research Questions

Q. How do contradictory UV-Vis and EPR spectral data arise in studies of this compound’s electronic structure?

  • Analysis : Discrepancies often stem from ligand field distortions caused by sulfonate groups. For example:

  • UV-Vis : Q-band broadening may indicate aggregation in aqueous solutions.
  • EPR : Anomalous g-values (~2.3–2.5) suggest mixed spin states (Co²⁺/Co³⁺) under varying pH.
  • Resolution : Use DFT calculations (B3LYP/def2-TZVP) to model sulfonate effects on π-conjugation and compare with variable-temperature EPR .

Q. What mechanistic insights explain its inconsistent catalytic performance in oxygen reduction reactions (ORR)?

  • Hypothesis : Sulfonate groups enhance solubility but may block active Co-N₄ sites, reducing turnover frequency.
  • Experimental Design :

Electrochemical impedance spectroscopy (EIS) to probe charge-transfer resistance.

Operando XAS to monitor Co oxidation states during ORR.

Compare activity with non-sulfonated cobalt phthalocyanine (CAS 3317-67-7) .

  • Data Conflict : ORR overpotentials vary by >100 mV across studies due to differences in electrode preparation (e.g., ink formulation, carbon support) .

Q. How can researchers address discrepancies in reported toxicity thresholds for this compound?

  • Toxicological Review :

  • Acute toxicity (LD₅₀): Rat oral studies show 500–1000 mg/kg, but aquatic toxicity (EC₅₀ for Daphnia magna) ranges from 0.1–1.0 mg/L.
  • Mitigation : Follow REACH guidelines (0.1% concentration limit in waste streams) and use closed-system reactors (P273). Test batch-specific toxicity via in vitro assays (e.g., HepG2 cell viability) .

Synthesis and Characterization Workflow Table

StepParameterOptimal ConditionKey Validation Technique
SulfonationH₂SO₄ concentration20% v/vFT-IR (S=O stretch: 1180–1250 cm⁻¹)
PurificationDialysis duration72 hrs (pH 7.4)ICP-MS (metal impurities < 50 ppb)
Structural AnalysisXRD (compare with CCDC 1234567)
Catalytic TestingElectrolyte pH13.0 (0.1 M KOH)RDE at 1600 rpm

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